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Tyk2-IN-2

Allosteric TYK2 inhibition Pseudokinase domain targeting Autoimmune disease research

Researchers studying TYK2-mediated inflammatory signaling face compound selection risk: ATP-competitive JH1 inhibitors and allosteric JH2 modulators are mechanistically distinct and cannot be interchanged without experimental re-validation. Tyk2-IN-2 (CAS 2098466-94-3) resolves this by providing a structurally validated, allosteric JH2 reference compound with established in vivo dosing. • JH2 pseudokinase domain binding: IC50 = 7 nM; non-competitive mechanism preserves ATP-independent selectivity • Cellular pathway inhibition: IL-23 IC50 = 0.1 μM, IFNα IC50 = 0.05 μM; dual PDE4 inhibition IC50 = 62 nM • In vivo validated: 10-20 mg/kg BID for 6 days in murine inflammatory disease models • Co-crystal structure solved: engages unique C3 amide-binding pocket (Ala671/DPG motif) for kinome selectivity Supplied with full QC documentation. Ships ambient or blue ice per protocol.

Molecular Formula C16H18N6O
Molecular Weight 310.35 g/mol
Cat. No. B560617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-2
Molecular FormulaC16H18N6O
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C
InChIInChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21)
InChIKeySNVFFECYFQEWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyk2-IN-2 In Vitro Potency Profile


Tyk2-IN-2 (CAS 2098466-94-3, also designated as Compound 18) is a small-molecule allosteric inhibitor that targets the JH2 pseudokinase domain of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family . The compound binds non-competitively to the JH2 regulatory domain rather than the ATP-binding JH1 catalytic domain, a mechanism that distinguishes it from conventional ATP-competitive JAK inhibitors [1]. Tyk2-IN-2 demonstrates potent inhibition of the TYK2 JH2 domain (IC50 = 7 nM) and downstream cytokine signaling, specifically IL-23-induced cellular responses (IC50 = 0.1 μM) and IFNα-induced cellular responses (IC50 = 0.05 μM) [1]. Additionally, the compound exhibits off-target activity against phosphodiesterase 4 (PDE4) with an IC50 of 62 nM [1].

1
Allosteric JH2 pseudokinase domain probe for TYK2 signaling studies
Distinct from ATP-competitive JAK inhibitors
2
Cytokine pathway inhibition research (IL-23 and IFNα cellular assays)
Supports pathway-response profiling

Why Tyk2-IN-2 Cannot Be Substituted


Interchangeability among TYK2 inhibitors is precluded by fundamental mechanistic and selectivity divergences. Tyk2-IN-2 operates through allosteric modulation of the JH2 pseudokinase domain, whereas clinical-stage compounds such as deucravacitinib (BMS-986165) achieve selectivity through distinct binding interactions within the same domain, and ATP-competitive inhibitors like Ropsacitinib (PF-06826647) target the catalytic JH1 domain directly [1]. Critically, Tyk2-IN-2 exhibits significant off-target PDE4 inhibition (IC50 = 62 nM) that is not present in more selective analogs such as Tyk2-IN-9 (IC50 = 0.076 nM for TYK2-JH2; 1.8 nM for JAK1-JH2) or Tyk2-IN-5 (Ki = 0.086 nM for Tyk2 JH2), creating confounding biological effects if substituted without experimental recalibration [2]. Furthermore, the compound's binding mode leverages a unique pocket near the C3 amide region of the JH2 domain, a structural feature not exploited identically by other JH2-targeting molecules [3]. These mechanistic and selectivity distinctions render cross-compound substitution scientifically invalid without re-validation of experimental systems.

!
Allosteric JH2 modulation may not be replicated by ATP-competitive JH1 inhibitors (e.g., Ropsacitinib); binding mode and downstream signaling effects can diverge.
!
Off-target PDE4 inhibitory activity detected in Tyk2-IN-2 may introduce confounding biological effects not present in highly selective TYK2 inhibitors such as deucravacitinib.
!
C3 amide pocket engagement in the JH2 domain is structurally unique; other JH2 ligands may not exploit the same selectivity determinants.

Tyk2-IN-2 Comparative Evidence


JH2 Binding Affinity vs. Deucravacitinib

Tyk2-IN-2 demonstrates binding to the TYK2 JH2 pseudokinase domain with a Ki value of 0.00007 μM (0.07 nM) [1]. In contrast, deucravacitinib (BMS-986165), the only FDA-approved allosteric TYK2 inhibitor, binds the same JH2 domain with a Ki value of 0.02 nM [2]. The ~3.5-fold difference in binding affinity establishes Tyk2-IN-2 as a moderately less potent JH2 binder than the clinical benchmark. Additionally, Tyk2-IN-2 inhibits TYK2 JH2 with an IC50 of 7 nM, whereas deucravacitinib exhibits an IC50 of 1.0 nM for the same domain [1][2].

JH2 Binding Affinity
Reported
Tyk2-IN-2 Ki = 0.07 nM, IC50 = 7 nM vs Deucravacitinib Ki = 0.02 nM, IC50 = 1.0 nM
Supports JH2 affinity comparison context
Cross-study data; direct head-to-head not available
Allosteric TYK2 inhibition Pseudokinase domain targeting Autoimmune disease research

JAK Family Selectivity vs. Deucravacitinib

Deucravacitinib (BMS-986165) demonstrates exceptional selectivity for TYK2, with no measurable inhibition of JAK1, JAK2, or JAK3 at concentrations up to 10 μM in cellular assays, and shows minimal activity (less than 30% inhibition at 1 μM) against a panel of 265 kinases and pseudokinases [1]. In contrast, Tyk2-IN-2 has reported inhibitory activity against JAK2 with an IC50 of 157 nM, representing only a ~17-fold selectivity window between TYK2 (IC50 = 9 nM) and JAK2 . The compound also inhibits PDE4 with an IC50 of 62 nM, a target not affected by deucravacitinib .

JAK Family Selectivity
Reported
Tyk2-IN-2 inhibits JAK2 (IC50 157 nM) and PDE4 (62 nM); Deucravacitinib shows no JAK1/2/3 or PDE4 activity up to 10 µM
Off-target kinase and PDE4 context review
Selectivity window ~17-fold vs JAK2
JAK family selectivity Kinase profiling Off-target risk assessment

Cellular Potency vs. Tyk2-IN-5 & Tyk2-IN-7

Tyk2-IN-2 inhibits IL-23-induced cellular responses with an IC50 of 0.1 μM (100 nM) and IFNα-induced responses with an IC50 of 0.05 μM (50 nM) . In comparison, Tyk2-IN-5, another JH2-targeting allosteric inhibitor, inhibits IFNα-induced signaling with an IC50 of 25 nM, representing a 2-fold improvement in cellular potency for the IFNα pathway [1]. Tyk2-IN-7 binds the TYK2 JH2 domain with an IC50 of 0.00053 μM (0.53 nM), approximately 13-fold more potent than Tyk2-IN-2's JH2 IC50 of 7 nM [2].

Cellular Pathway Potency
Reported
Tyk2-IN-2: IL-23 IC50=0.1 µM, IFNα IC50=0.05 µM; Tyk2-IN-5: IFNα IC50=25 nM; Tyk2-IN-7: JH2 IC50=0.53 nM
Supports SAR benchmarking context
Intermediate potency within Tyk2-IN series
IL-23 signaling inhibition IFNα pathway suppression Cellular assay benchmarking

In Vivo Anti-Inflammatory Activity

Tyk2-IN-2 demonstrates dose-dependent anti-inflammatory activity in vivo when administered orally at 10 mg/kg and 20 mg/kg twice daily for six consecutive days . In comparison, Tyk2-IN-5, a more potent JH2 binder (Ki = 0.086 nM), is characterized as orally active with demonstrated efficacy in preclinical inflammatory models, though specific dose-response data are not publicly available for direct quantitative comparison [1]. Tyk2-IN-9 (IC50 = 0.076 nM for TYK2-JH2) also lacks publicly reported in vivo efficacy data [2].

In Vivo Dosing Context
Context-dependent
Dose-dependent anti-inflammatory activity at 10 and 20 mg/kg oral BID for 6 days in murine inflammation model
Reported in vivo dosing guidance
Quantitative comparator data not publicly available
In vivo pharmacology Anti-inflammatory efficacy Preclinical model validation

JH2 Domain Binding Mode Analysis

The co-crystal structure of Tyk2-IN-2 (Compound 18) bound to the TYK2 JH2 domain reveals a distinctive binding mode centered on the C3 amide region. Key interactions include hydrogen bonds between the imidazo[1,2-b]pyridazine core N1 and the hinge region, as well as between the C8 methylamino group and Val690 [1]. Critically, the C3 amide moiety engages a unique pocket formed by Ala671 (a small residue beneath the Thr687 gatekeeper) and the highly kinase-conserved DPG motif substitution, residues that are largely unique to TYK2 JH2 within the kinome [1]. This structural feature is identified as the primary source of the compound's kinome selectivity [1]. In contrast, deucravacitinib engages the JH2 domain through a distinct binding mode that achieves superior JAK family selectivity [2].

Structural Binding Mode
Head-to-head
Co-crystal structure: C3 amide engages unique Ala671/DPG pocket; hinge H-bonds with N1 and Val690
Supports binding-mode SAR context
Distinct from deucravacitinib engagement profile
Co-crystal structure Allosteric binding mechanism Kinase selectivity determinant

Tyk2-IN-2 Research Applications


Oral In Vivo Efficacy Studies

Tyk2-IN-2 is appropriate for murine models of inflammatory disease where oral administration is required and validated dosing parameters are essential. The compound's reported in vivo activity at 10-20 mg/kg BID for six consecutive days provides a reproducible starting point for efficacy studies . This established dosing regimen reduces the need for extensive pharmacokinetic optimization prior to proof-of-concept experiments, differentiating Tyk2-IN-2 from structurally related analogs (e.g., Tyk2-IN-9, Tyk2-IN-7) that lack publicly disclosed in vivo dosing guidance [1].

Structural Biology of TYK2 JH2 Pocket

Tyk2-IN-2 is uniquely suited for X-ray crystallography and structure-based drug design efforts focused on the C3 amide-binding pocket of the TYK2 JH2 domain. The co-crystal structure demonstrates specific engagement with residues (Ala671, DPG motif substitution) that are distinctive to TYK2 JH2 within the kinome . Researchers investigating alternative allosteric binding modes distinct from deucravacitinib's interaction profile will find Tyk2-IN-2 to be a structurally validated reference compound for comparative binding studies [1].

Dual TYK2/PDE4 Inhibition Studies

Tyk2-IN-2 is uniquely positioned for research examining the combinatorial effects of simultaneous TYK2 and PDE4 inhibition. The compound inhibits PDE4 with an IC50 of 62 nM while also targeting TYK2 JH2 (IC50 = 7 nM), a dual-target profile not shared by more selective TYK2 inhibitors such as deucravacitinib, Tyk2-IN-5, or Tyk2-IN-9 [1]. This dual pharmacology is particularly relevant for investigating synergistic anti-inflammatory mechanisms, as PDE4 inhibition (e.g., apremilast) is clinically validated for psoriasis and psoriatic arthritis. Tyk2-IN-2 serves as a chemical probe for evaluating whether combined TYK2/PDE4 blockade yields enhanced efficacy compared to either target alone .

SAR Benchmark in Tyk2-IN Series

Tyk2-IN-2 occupies an intermediate position within the Tyk2-IN series, with JH2 inhibitory potency (IC50 = 7 nM) situated between less potent analogs such as Tyk2-IN-3 (IC50 = 485 nM) and more potent analogs such as Tyk2-IN-9 (IC50 = 0.076 nM) [1]. Its cellular activity against IL-23 (IC50 = 0.1 μM) and IFNα (IC50 = 0.05 μM) pathways, combined with its JAK2 off-target activity (IC50 = 157 nM), provides a calibrated reference point for medicinal chemistry optimization efforts [2]. Procurement of Tyk2-IN-2 is scientifically justified as a benchmark comparator when evaluating novel TYK2 JH2 ligands or when establishing baseline activity for lead optimization campaigns.

Application
Selection Property
Validation Focus
In vivo inflammatory model studies
Reported oral dosing context
Anti-inflammatory endpoint response
TYK2 JH2 structural biology research
Co-crystal binding-mode data
C3 amide pocket engagement analysis
Dual TYK2/PDE4 pathway crosstalk studies
Dual-target inhibition profile
PDE4 off-target activity review
Tyk2-IN SAR benchmark compound
Intermediate potency reference
JAK2 selectivity and cellular pathway benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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